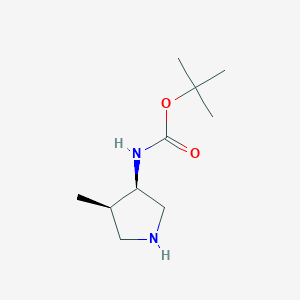
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride, also known as A-366, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases. It is a potent inhibitor of lysine-specific demethylase 5A (KDM5A), an enzyme that plays a crucial role in epigenetic regulation.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with enzymes such as thymidine phosphorylase and Monoamine Oxidase . These enzymes play crucial roles in various biological processes, including nucleotide metabolism and neurotransmitter degradation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may act as an inhibitor of the aforementioned enzymes . Inhibition of these enzymes can lead to changes in the metabolic pathways they are involved in, potentially altering cellular functions.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the enzymes it targets. For instance, Thymidine Phosphorylase is involved in the pyrimidine salvage pathway, which recycles pyrimidine bases to synthesize DNA . Monoamine Oxidase is involved in the degradation of monoamine neurotransmitters, such as dopamine and serotonin . Inhibition of these enzymes could disrupt these pathways, leading to downstream effects such as altered DNA synthesis or neurotransmitter levels.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits Thymidine Phosphorylase, it could potentially affect DNA synthesis and cell proliferation . If it inhibits Monoamine Oxidase, it could potentially alter neurotransmitter levels, affecting neuronal signaling .
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has several advantages for lab experiments. It is a potent inhibitor of KDM5A, which makes it a valuable tool for studying the role of epigenetic regulation in various diseases. This compound is also highly specific for KDM5A, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which limits its ability to target KDM5A in vivo. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride. One direction is to improve the solubility of this compound in aqueous solutions, which would make it easier to work with in lab experiments. Another direction is to develop more potent and specific inhibitors of KDM5A, which would enhance the therapeutic potential of this class of drugs. Finally, further research is needed to explore the potential of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride involves several steps. The first step is the protection of the amino group of 2-aminopyrimidine with tert-butyloxycarbonyl (Boc) to obtain Boc-2-aminopyrimidine. The second step involves the reaction of Boc-2-aminopyrimidine with ethylene diamine to obtain 2-(2-aminoethyl)-1H-pyrimidin-6-one. The final step involves the hydrochloride salt formation of 2-(2-aminoethyl)-1H-pyrimidin-6-one to obtain this compound dihydrochloride.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-3-1-5-8-4-2-6(10)9-5;;/h2,4H,1,3,7H2,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUXCLYRRWQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2287302-30-9 |
Source


|
| Record name | 2-(2-aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2950649.png)


![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2950654.png)


![(Z)-2-Cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2950661.png)
![5-Benzyl-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2950662.png)

![4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2950666.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2950668.png)